3-(4-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-en-2-one
Description
Properties
IUPAC Name |
3-(4-methylphenyl)-1,4-diazaspiro[4.6]undec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12-6-8-13(9-7-12)14-15(19)18-16(17-14)10-4-2-3-5-11-16/h6-9H,2-5,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIUYIKTRNXFMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCCCCC3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-en-2-one typically involves the reaction of 4-methylphenylhydrazine with a suitable ketone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
3-(4-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-en-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s spirocyclic structure allows it to fit into unique binding sites, influencing its activity and specificity.
Comparison with Similar Compounds
Core Structural Variations: Spiro Ring Size
The spiro ring size significantly influences molecular conformation and physicochemical properties:
Table 1: Impact of Spiro Ring Size on Properties
| Compound | Spiro System | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 5e | [5.5] | 183 | 85 |
| Target Compound (hypothetical) | [4.6] | N/A | N/A |
| 6q | [5.5] | 110 | 70 |
Substituent Effects: Functional Groups and Reactivity
Substituents on the aryl ring or spiro core modulate electronic and steric properties:
- 6-(4-Methylphenyl)-6,9-diazaspiro[4.5]decane-8,10-dione (5b) : The 4-methylphenyl group enhances electron density, improving alkylation yields (60–85%) compared to methoxy or unsubstituted analogs .
- 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide () : Bromine substitution increases molecular weight (484.456 Da) and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Table 2: Substituent Impact on Key Parameters
| Compound | Substituent | Molecular Weight (Da) | Key Functional Group |
|---|---|---|---|
| Target Compound | 4-Methylphenyl | ~325 (estimated) | Enone |
| 8e | 4-Methylphenyl | 297.28 | Cyanoacetamide |
| 2,4-Dichlorophenyl | 445.4 | Thione |
Spectral and Analytical Data
- IR Spectroscopy : Absence of NH bands (~3100 cm⁻¹) in alkylated derivatives (e.g., 6a, 6q) confirms N-substitution, while carbonyl stretches (1673–1752 cm⁻¹) are consistent across analogs .
- NMR Spectroscopy : The 4-methylphenyl group in 5e and 8e produces distinct aromatic proton signals (δ 6.92–7.30 ppm) and methyl resonances (δ 1.92 ppm) .
Q & A
Basic Research: What are the optimal synthetic routes for 3-(4-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-en-2-one, and how can reaction yields be improved?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation, spiro-ring formation, and functional group modifications. Key steps may include:
- Cyclocondensation : Reacting a substituted phenyl precursor with a diazepine intermediate under anhydrous conditions.
- Spiro-Ring Formation : Using catalysts like triethylamine (TEA) in dry methanol to promote spirocyclic closure, monitored via thin-layer chromatography (TLC) .
- Yield Optimization : High-throughput screening or continuous flow chemistry can enhance efficiency. Solvent choice (e.g., N,N-dimethylformamide) and temperature control (25–80°C) are critical for reducing side reactions .
Basic Research: How can X-ray crystallography and computational tools resolve the structural ambiguities of this compound?
Methodological Answer:
- Crystallographic Refinement : Use SHELXL for small-molecule refinement, leveraging high-resolution data to resolve bond-length discrepancies and torsional angles. SHELXPRO interfaces with macromolecular datasets for validation .
- Graphical Representation : ORTEP-3 generates thermal ellipsoid plots to visualize anisotropic displacement parameters, aiding in distinguishing disorder in the spirocyclic core .
- Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s formalism) to classify intermolecular interactions, which is critical for understanding packing motifs .
Advanced Research: How can hydrogen-bonding patterns in crystalline forms influence the compound’s stability and solubility?
Methodological Answer:
- Graph Set Theory : Categorize hydrogen bonds (e.g., D , R , C motifs) using crystallographic data. For example, a D(2)²₂ motif might indicate dimeric stabilization, improving thermal stability .
- Solubility Prediction : Correlate hydrogen-bond acceptor/donor counts (from Mercury Crystallography Suite ) with experimental solubility in polar solvents. A higher acceptor count (e.g., >4) often reduces solubility in aqueous media .
Advanced Research: What computational strategies predict the compound’s bioactivity against enzymatic targets?
Methodological Answer:
- DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to model electrostatic potential surfaces, identifying nucleophilic/electrophilic regions for target binding .
- Molecular Docking : Employ AutoDock Vina to simulate interactions with enzymes (e.g., kinases). Focus on the spirocyclic moiety’s conformational flexibility to assess binding affinity .
- ADMET Profiling : Predict pharmacokinetics using SwissADME , focusing on topological polar surface area (TPSA) to evaluate blood-brain barrier penetration .
Advanced Research: How to address contradictions in spectral data (NMR, MS) during structural validation?
Methodological Answer:
- NMR Discrepancies : For split signals in -NMR, use variable-temperature NMR to detect conformational exchange. Compare with diazaspiro analogs (e.g., 1,4-diazaspiro[4.5]decan-2-one derivatives) to assign sp³ vs. sp² hybridization .
- Mass Spectrometry : High-resolution MS (HRMS) can resolve isotopic patterns. For example, a m/z 410.3558 peak (M+H) confirms molecular weight but requires MS/MS fragmentation to distinguish regioisomers .
Advanced Research: What strategies guide structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Substituent Variation : Compare analogs (e.g., 3-(3-chlorophenyl) vs. 3-(4-methylphenyl) derivatives) using IC assays. Fluorine substitution at the phenyl ring enhances metabolic stability but may reduce solubility .
- Spiro-Ring Expansion : Modify the spiro system (e.g., [4.5] to [4.6]) to assess steric effects on target binding. Molecular dynamics simulations can quantify conformational strain .
- Bioisosteric Replacement : Replace the thione group with carbonyl or sulfonamide groups to evaluate potency shifts in enzyme inhibition assays .
Advanced Research: How to design experiments to elucidate the compound’s mechanism of action in neuropsychological disorders?
Methodological Answer:
- Target Identification : Use SPR (Surface Plasmon Resonance) to screen against vasopressin receptors (e.g., V1a), a target for neuropsychological therapies .
- In Vitro Models : Employ neuronal cell lines (e.g., SH-SY5Y) to measure cAMP modulation via ELISA, linking spirocyclic structure to G-protein coupled receptor (GPCR) activity .
- In Vivo Validation : Test in rodent models of anxiety (e.g., elevated plus maze) with pharmacokinetic profiling to correlate plasma concentrations with behavioral effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
